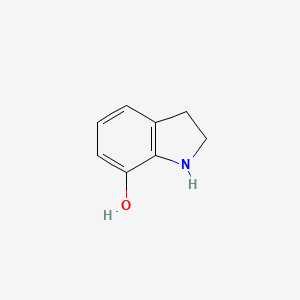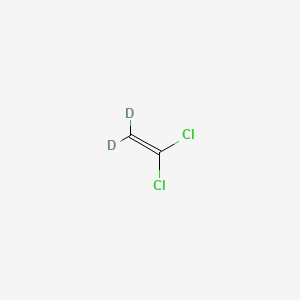
1,1-二氯乙烯-d2
描述
“Ethene-1,1-d2, 2,2-dichloro-” is a compound that is related to Ethene, which is also known as Ethylene . Ethene is a colorless flammable gas that is used in the manufacture of polymers . The “d2” in the name indicates the presence of two deuterium (heavy hydrogen) atoms. The “2,2-dichloro-” indicates that there are two chlorine atoms attached to the second carbon atom in the ethene molecule .
Molecular Structure Analysis
The molecular structure of “Ethene-1,1-d2, 2,2-dichloro-” would be similar to that of Ethene, but with the modifications indicated by the name. That is, it would have two deuterium atoms and two chlorine atoms attached to the carbon atoms .科学研究应用
环境污染物分析
1,1-二氯乙烯-d2 经常被研究其对环境的影响。 它被用作示踪剂来了解氯代烃在地下水中的迁移和降解 。研究人员用它来模拟污染物的行为并制定修复策略。
致癌性研究
该化合物已被 EPA 的健康与环境评估办公室评估其致癌性。 它被归类为 C 类,表明人类没有证据,但动物有有限证据 。这使得它成为毒理学和癌症研究的关注对象。
振动光谱
在光谱学领域,this compound 用于研究振动和电子能级。 它的分子振动提供了对氯代烃结构动力学的见解 。
神经毒性机制研究
虽然引用的具体研究涉及 1,2-二氯乙烷,但它与 this compound 密切相关。 由于结构相似性,关于氧化应激和神经递质变化等神经毒性机制的研究可能是相关的 。
代谢途径分析
关于 this compound 的研究包括其在生物体内的代谢途径。 它被用于了解毒化和解毒过程,特别是在肝细胞中,以及 P450 2E1 等酶的作用 。
作用机制
Target of Action
1,1-Dichloroethene-d2, also known as Ethene-1,1-d2, 2,2-dichloro-, primarily targets the central nervous system . It is an organochloride with the molecular formula CHCl2CH3 .
Mode of Action
The compound interacts with its targets, causing symptoms such as sedation, inebriation, convulsions, spasms, and unconsciousness at high concentrations
Biochemical Pathways
Anaerobic transformations of 1,1,1-trichloroethane (TCA), a precursor to 1,1-Dichloroethene-d2, have been studied. TCA was biologically transformed to 1,1-dichloroethane (DCA) and chloroethane (CA) and further to ethane by reductive dechlorination .
Pharmacokinetics
Like most chlorocarbons, it is poorly soluble in water but soluble in organic solvents . This suggests that its bioavailability may be influenced by these properties.
Result of Action
The primary result of the action of 1,1-Dichloroethene-d2 is its impact on the central nervous system, leading to symptoms such as sedation, inebriation, convulsions, spasms, and unconsciousness at high concentrations .
属性
IUPAC Name |
1,1-dichloro-2,2-dideuterioethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2/c1-2(3)4/h1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXVIGDEPROXKC-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(Cl)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22280-73-5 | |
| Record name | Ethene-1,1-d2, 2,2-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22280-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethene-1,1-d2, 2,2-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


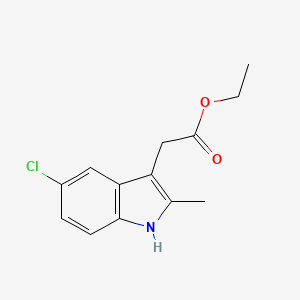
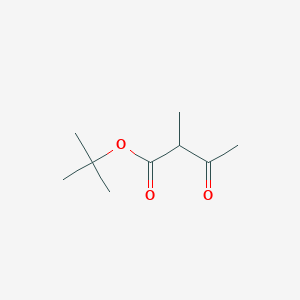
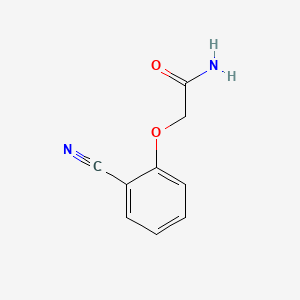
![2-(Methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B1610399.png)
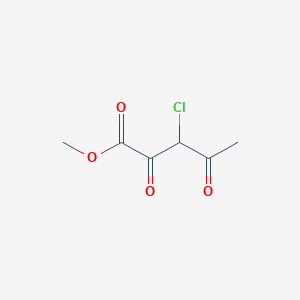
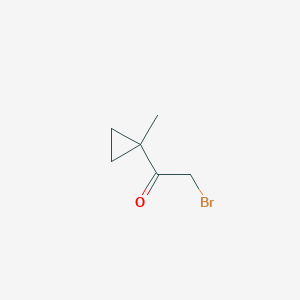
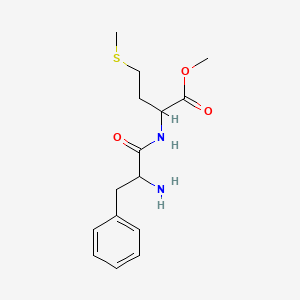
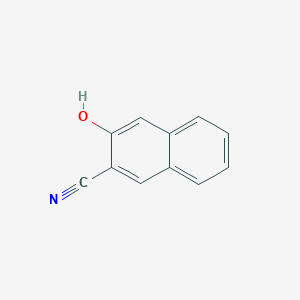
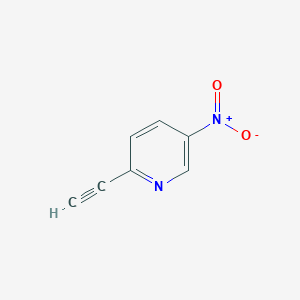
![6-Iodobenzo[d]thiazole-2(3H)-thione](/img/structure/B1610409.png)
![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)
